molecular formula C18H22N2O2 B13969630 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- CAS No. 38528-39-1

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino-

Cat. No.: B13969630
CAS No.: 38528-39-1
M. Wt: 298.4 g/mol
InChI Key: RDAZHLFQAKFZIM-UHFFFAOYSA-N
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Description

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is a synthetic organic compound derived from 1,4-naphthoquinone This compound is characterized by the presence of a piperidinopropylamino group attached to the naphthoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- typically involves the reaction of 1,4-naphthoquinone with 3-piperidinopropylamine. One common method is the t-BuOK-mediated oxidative coupling amination, which occurs at room temperature and provides good yields under mild conditions . This reaction is transition-metal-free and shows good functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- undergoes various chemical reactions, including:

    Oxidation: The quinone core can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinone core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is unique due to its specific piperidinopropylamino group, which imparts distinct biological activities and chemical properties compared to other naphthoquinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

38528-39-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-(3-piperidin-1-ylpropylamino)naphthalene-1,4-dione

InChI

InChI=1S/C18H22N2O2/c21-17-13-16(18(22)15-8-3-2-7-14(15)17)19-9-6-12-20-10-4-1-5-11-20/h2-3,7-8,13,19H,1,4-6,9-12H2

InChI Key

RDAZHLFQAKFZIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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